molecular formula C20H22N2O5S B4183470 N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide

N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide

Cat. No. B4183470
M. Wt: 402.5 g/mol
InChI Key: IDHKLGZOARXKMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide, also known as BIRB 796, is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK) that has been widely studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide 796 is a selective inhibitor of p38 MAPK, which is a key signaling molecule that regulates various cellular processes such as inflammation, cell differentiation, and cell death. The binding of N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide 796 to the ATP-binding site of p38 MAPK inhibits its activity, leading to the suppression of downstream signaling pathways and the reduction of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide 796 has been shown to effectively inhibit p38 MAPK activity in various cell types and animal models, leading to the reduction of pro-inflammatory cytokine production and the suppression of inflammatory responses. In addition, N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide 796 has also been shown to inhibit the growth and proliferation of cancer cells, as well as to protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide 796 is its selectivity for p38 MAPK, which reduces the risk of off-target effects and toxicity. In addition, N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide 796 has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, one of the limitations of N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide 796 is its relatively low potency compared to other p38 MAPK inhibitors, which may limit its therapeutic efficacy in certain diseases.

Future Directions

There are several future directions for the development and application of N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide 796. One possible direction is to improve the potency and selectivity of N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide 796 through structure-activity relationship studies and medicinal chemistry optimization. Another direction is to explore the potential of N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide 796 in combination with other drugs or therapies for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Finally, further studies are needed to elucidate the molecular mechanisms underlying the effects of N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide 796 and to identify new therapeutic targets for drug development.

Scientific Research Applications

N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide 796 has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory diseases, cancer, and neurodegenerative diseases. Inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease are characterized by the activation of p38 MAPK, which plays a key role in the production of pro-inflammatory cytokines. N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide 796 has been shown to effectively inhibit p38 MAPK and reduce the production of pro-inflammatory cytokines, making it a promising candidate for the treatment of inflammatory diseases.
In addition, N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide 796 has also been studied for its potential anti-cancer effects. The activation of p38 MAPK has been implicated in the development and progression of various cancers, and N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide 796 has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Furthermore, N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide 796 has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-14-3-2-10-22(12-14)28(24,25)17-7-5-16(6-8-17)21-20(23)15-4-9-18-19(11-15)27-13-26-18/h4-9,11,14H,2-3,10,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHKLGZOARXKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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